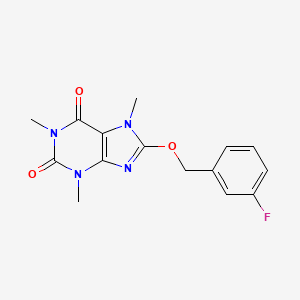

8-(3-Fluorobenzyloxy)caffeine

Description

Overview of Xanthine (B1682287) Alkaloids and their Biological Significance in Drug Discovery

Xanthine and its derivatives represent a class of purine (B94841) alkaloids that are integral to medicinal chemistry and drug development. researchgate.netekb.eg These nitrogen-containing heterocyclic compounds, which include naturally occurring substances like caffeine (B1668208), theophylline (B1681296), and theobromine, are found in common dietary sources such as tea, coffee, and cocoa. researchgate.net The core xanthine structure, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, serves as a privileged scaffold for developing compounds with a wide array of pharmacological activities. ekb.egnih.gov

The biological significance of xanthine alkaloids stems from their ability to interact with various physiological targets. researchgate.net A primary mechanism of action is the antagonism of adenosine (B11128) receptors, which are involved in processes like sleep regulation and neurotransmission. wikipedia.org At higher concentrations, they also act as competitive nonselective phosphodiesterase (PDE) inhibitors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates various cellular functions, including inflammation. wikipedia.orgacs.org This dual activity makes them valuable for treating a range of conditions. wikipedia.org Consequently, xanthine derivatives have been explored for their therapeutic potential as anti-inflammatory, neuroprotective, anti-asthmatic, and even anticancer agents. ekb.egresearchgate.net

Rationale for Structural Modification of Caffeine at the 8-Position for Enhanced Bioactivity

Caffeine, a well-known xanthine alkaloid, possesses several positions amenable to chemical modification. However, the 8-position is of particular interest for medicinal chemists. Unlike the N1, N3, and N7 positions, which are methylated in caffeine, the C8 position is unsubstituted, making it a prime site for chemical transformations. researchgate.net This allows for the creation of a diverse library of caffeine derivatives with potentially improved pharmacological profiles.

Introducing different functional groups at the C8 position can significantly influence a compound's affinity and selectivity for various biological targets, including adenosine receptor subtypes and phosphodiesterases. nih.gov For instance, the substitution at the C-8 position is a critical strategy for enhancing binding affinity and conferring selectivity for specific adenosine receptor subtypes. This targeted modification enables the development of highly specific molecular probes to explore the roles of these targets in health and disease. Aryl substitution at the C8 position has been shown to greatly increase the inhibitory potential of compounds towards both PDEs and adenosine receptors. researchgate.net

Historical Context of 8-Substituted Caffeine Analogues in Receptor Ligand Research

The exploration of 8-substituted caffeine analogues has a rich history in the field of receptor ligand research. Early research focused on the naturally occurring alkylxanthines, caffeine and theophylline, which were identified as the first adenosine receptor antagonists, albeit with micromolar affinities and a lack of selectivity. nih.gov The first synthetic modifications of these natural xanthines aimed to enhance their affinity for adenosine receptors. nih.gov

A significant breakthrough was the discovery that introducing aryl substituents at the 8-position could dramatically increase affinity for the A1 adenosine receptor subtype. nih.gov For example, the addition of a phenyl group at the 8-position was found to increase A1AR affinity by at least tenfold. nih.gov This led to the synthesis and evaluation of a wide range of 8-substituted xanthines, including 8-phenyltheophylline (B1204217) and its derivatives, in the quest for more potent and selective antagonists for different adenosine receptor subtypes. researchgate.netnih.gov This line of research has been instrumental in developing highly selective ligands that have helped to elucidate the physiological and pathological roles of the various adenosine receptor subtypes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15FN4O3 |

|---|---|

Molecular Weight |

318.30 g/mol |

IUPAC Name |

8-[(3-fluorophenyl)methoxy]-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C15H15FN4O3/c1-18-11-12(19(2)15(22)20(3)13(11)21)17-14(18)23-8-9-5-4-6-10(16)7-9/h4-7H,8H2,1-3H3 |

InChI Key |

YAQZRUHNOYDFHZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(N=C1OCC3=CC(=CC=C3)F)N(C(=O)N(C2=O)C)C |

Origin of Product |

United States |

Molecular Mechanism Investigations of 8 3 Fluorobenzyloxy Caffeine and Analogues

Adenosine (B11128) Receptor (AR) Antagonism/Agonism

Xanthine (B1682287) derivatives, including the parent compound caffeine (B1668208), are well-established antagonists of adenosine receptors. rsc.orgbiointerfaceresearch.comnih.gov The introduction of various substituents at the C-8 position of the xanthine scaffold has been a pivotal strategy in developing potent and selective antagonists for the four adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. nih.govresearchgate.net

The nature of the substituent at the 8-position of the xanthine core profoundly influences the affinity and selectivity for adenosine receptor subtypes. nih.gov Generally, the introduction of an 8-aryl group tends to increase affinity for the A₁ receptor by at least an order of magnitude compared to unsubstituted xanthines. nih.gov

Structure-activity relationship studies have shown that the A₂A receptor can tolerate bulkier substituents at the 8-position more readily than the A₁ receptor. researchgate.net This has been exploited to develop selective A₂A antagonists. For instance, 8-styryl-xanthines, such as 8-(3-chlorostyryl)caffeine (B119740) (CSC), have been identified as potent and selective A₂A receptor antagonists. imrpress.comabcam.com CSC demonstrates a high selectivity for the A₂A receptor over the A₁ receptor. abcam.com While specific binding affinity data for 8-(3-Fluorobenzyloxy)caffeine across all four receptor subtypes is not detailed in the available literature, the structural class of 8-alkoxy- and 8-benzyloxy-caffeines are recognized for their activity as adenosine receptor antagonists. researchgate.net The selectivity profile is highly dependent on the specific substitution pattern.

| Compound | A₁ Affinity (Kᵢ, nM) | A₂A Affinity (Kᵢ, nM) | A₂B Affinity (Kᵢ, nM) | A₃ Affinity (Kᵢ, nM) | Selectivity Notes |

|---|---|---|---|---|---|

| Caffeine | 12,000 (human) | 2,400 (human) | 13,000 (human) | 80,000 (human) | Non-selective antagonist. imrpress.com |

| 8-(3-Chlorostyryl)caffeine (CSC) | - | 54 (human) | - | - | Selective A₂A antagonist. abcam.com |

| Istradefylline (KW-6002) | 130 (human) | 2.2 (human) | - | - | Highly selective A₂A antagonist. nih.gov |

| 8-Phenyltheophylline (B1204217) | Shows 100- and 30-fold more potency towards A₁ and A₂ receptors, respectively, than theophylline (B1681296). | Potent, non-selective A₁/A₂ antagonist. researchgate.net |

As antagonists, 8-substituted xanthines competitively inhibit the binding of endogenous adenosine to its receptors. nih.govpatsnap.com This blockade prevents the downstream signaling cascades initiated by receptor activation. Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate adenylyl cyclase activity. A₁ and A₃ receptors typically couple to Gᵢ/₀ proteins to inhibit adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. rsc.org Conversely, A₂A and A₂B receptors couple to Gₛ proteins to stimulate adenylyl cyclase and increase cAMP levels. rsc.orgmdpi.com

By blocking these receptors, antagonists like this compound can prevent these modulatory effects on cAMP. The antagonism of A₂A receptors, in particular, is of significant interest. A₂A receptors are highly expressed in the striatum, where they form heteromers with dopamine (B1211576) D₂ receptors and modulate glutamatergic neurotransmission. imrpress.com Blockade of A₂A receptors can thus influence dopamine-dependent signaling, a key mechanism for the effects of caffeine and related compounds. imrpress.com

Monoamine Oxidase (MAO) Inhibition Studies

Beyond adenosine receptors, C-8 substituted xanthines have been investigated for their ability to inhibit monoamine oxidase (MAO), a key enzyme in the metabolism of monoamine neurotransmitters.

A series of 8-benzyloxycaffeine (B3062997) analogues, the class to which this compound belongs, have been shown to be potent inhibitors of both human MAO-A and MAO-B. nih.gov While many C-8 oxy-substituted caffeines inhibit both isoforms, they often display a high degree of selectivity for MAO-B. nih.gov

For the 8-benzyloxycaffeine series, enzyme-inhibitor dissociation constants (Kᵢ) ranged from 0.14 to 1.30 µM for MAO-A and 0.023 to 0.59 µM for MAO-B. nih.gov Structure-activity relationship studies revealed that for substituents on the C-3 position of the benzyloxy ring, electron-withdrawing groups with high lipophilicity enhance MAO-B inhibition. nih.gov This suggests that the fluorine atom in this compound would contribute favorably to its MAO-B inhibitory activity. The most potent inhibitor for MAO-A in this series was 8-(3-methylbenzyloxy)caffeine, while 8-(3-bromobenzyloxy)caffeine was the most potent for MAO-B. nih.gov

| Compound/Analogue Series | MAO-A Inhibition (Kᵢ or IC₅₀, µM) | MAO-B Inhibition (Kᵢ or IC₅₀, µM) | Selectivity Notes |

|---|---|---|---|

| 8-Benzyloxycaffeine Analogues | 0.14 - 1.30 (Kᵢ) | 0.023 - 0.59 (Kᵢ) | Inhibits both isoforms, with a tendency for MAO-B selectivity. nih.gov |

| 8-(3-Methylbenzyloxy)caffeine | Potent MAO-A Inhibitor | - | Most potent MAO-A inhibitor in its series. nih.gov |

| 8-(3-Bromobenzyloxy)caffeine | - | Potent MAO-B Inhibitor | Most potent MAO-B inhibitor in its series. nih.gov |

| 8-Sulfanylcaffeine Analogues | Weak affinity | Potent (e.g., 0.167 IC₅₀ for 4-bromo derivative) | Generally high degree of MAO-B selectivity. nih.gov |

| (E)-8-(3-Chlorostyryl)caffeine (CSC) | - | 0.1 (Kᵢ) | Selective MAO-B inhibitor. abcam.commedchemexpress.com |

The inhibition of both MAO-A and MAO-B by 8-benzyloxycaffeine analogues has been characterized as reversible . nih.govsci-hub.box This is a critical distinction from irreversible MAO inhibitors, which form a covalent bond with the enzyme. Reversible inhibition can offer a more favorable profile in terms of potential side effects. Similarly, related 8-sulfanylcaffeine analogues have also been documented as reversible and competitive MAO-B inhibitors. nih.gov

Modulation of Other Receptors and Intracellular Signaling Cascades

The biological effects of A₂A receptor antagonists are mediated through the modulation of complex intracellular signaling networks. The blockade of A₂A receptors can influence signaling pathways downstream of other receptors, particularly dopamine receptors.

One key signaling protein is the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32). The phosphorylation state of DARPP-32 is a critical integrator of dopamine and glutamate (B1630785) signaling in the striatum. Blockade of A₂A receptors has been shown to downregulate DARPP-32. semanticscholar.org

Furthermore, A₂A receptor antagonism can impact the Mitogen-Activated Protein Kinase (MAPK) cascade, including Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). rsc.org Studies with the selective A₂A antagonist CSC have shown that its effects can be associated with the modulation of the phosphorylation of both DARPP-32 and ERK1/2. semanticscholar.org Activation of A₁ and A₂A receptors can also influence other MAPKs like p38 and JNK. rsc.org Therefore, an antagonist like this compound, by blocking A₂A receptors, is predicted to have significant modulatory effects on these crucial intracellular signaling cascades.

Cholinergic System Interactions (e.g., Nicotinic Acetylcholine (B1216132) Receptors, Acetylcholinesterase)

The cholinergic system is a critical target for neuromodulatory compounds. Xanthine derivatives, including caffeine, have been shown to interact with components of this system, primarily acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition:

Caffeine is recognized as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govconicet.gov.ar This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. Studies have shown that caffeine acts as a non-competitive inhibitor of human AChE. researchgate.net Molecular modeling suggests that caffeine binds to the catalytic site of AChE, involving interactions with key amino acid residues such as Trp86, Ser203, Glu334, and His447. nih.govresearchgate.net

Other xanthine derivatives, such as pentoxifylline (B538998) and propentofylline, also exhibit AChE inhibitory activity, with potencies comparable to or slightly greater than caffeine. nih.gov Their larger size allows for interaction with both the catalytic site and the peripheral anionic site of the enzyme. nih.gov Notably, these compounds show selectivity for AChE over butyrylcholinesterase (BChE). nih.govresearchgate.net The development of 8-substituted xanthine derivatives has been an area of interest for creating potent and selective AChE inhibitors. researchgate.netmdpi.comresearchgate.net For instance, stacofylline, a xanthine derivative with a substituent at the 8-position, is known to inhibit AChE. frontiersin.org

Nicotinic Acetylcholine Receptor (AChR) Modulation:

Research has also indicated a dual effect of caffeine on the nicotinic acetylcholine receptor (AChR), acting as a partial agonist at lower concentrations and as an open-channel blocker at higher concentrations. conicet.gov.ar This suggests a complex modulatory role that could influence synaptic plasticity and neuronal excitability.

| Compound | Target | Effect | Reference |

| Caffeine | Acetylcholinesterase (AChE) | Inhibition (non-competitive) | nih.govconicet.gov.arresearchgate.net |

| Pentoxifylline | Acetylcholinesterase (AChE) | Inhibition | nih.gov |

| Propentofylline | Acetylcholinesterase (AChE) | Inhibition | nih.gov |

| Stacofylline | Acetylcholinesterase (AChE) | Inhibition | frontiersin.org |

| Caffeine | Nicotinic Acetylcholine Receptor (AChR) | Partial agonist / Open-channel blocker | conicet.gov.ar |

Intracellular Calcium Homeostasis and Ryanodine (B192298) Receptor Modulation

Caffeine is a well-established modulator of intracellular calcium (Ca²⁺) homeostasis, primarily through its interaction with ryanodine receptors (RyRs), which are intracellular calcium release channels located on the sarcoplasmic/endoplasmic reticulum. uiowa.edunih.govnih.gov

Ryanodine Receptor Activation:

Caffeine activates RyRs, leading to the release of Ca²⁺ from intracellular stores into the cytoplasm. nih.govrupress.org This effect is concentration-dependent and is a cornerstone of caffeine's pharmacological profile in muscle and neuronal cells. rupress.orgnih.gov The mechanism involves caffeine sensitizing the RyR to Ca²⁺, effectively lowering the threshold for Ca²⁺-induced Ca²⁺ release. rupress.orgjst.go.jp Structural studies have identified a specific caffeine-binding site on RyRs. jst.go.jp

The structure-activity relationship of xanthine analogues reveals that substitutions at various positions on the xanthine scaffold can significantly alter their potency at the RyR. nih.govkarger.com Specifically, methyl groups at the 1, 3, and 7 positions are important for activity, with the 7-methyl group being the most critical. nih.govkarger.com Increasing the hydrophobicity of side chains at these positions can enhance the ability to activate the RyR. nih.gov Conversely, substitutions at the 8 and 9 positions have been found to be either without effect or inhibitory. nih.govkarger.compnas.org This inhibitory effect of 8-position substitutions suggests that this compound might have a different or even opposing effect on RyRs compared to caffeine.

| Compound Class | Target | Effect | Key Findings | Reference |

| Caffeine | Ryanodine Receptor (RyR) | Activation / Sensitization to Ca²⁺ | Lowers the threshold for Ca²⁺-induced Ca²⁺ release. | nih.govrupress.orgjst.go.jp |

| 8-Substituted Xanthines | Ryanodine Receptor (RyR) | Generally inhibitory or no effect | Substitutions at the 8-position tend to reduce or abolish the RyR-activating effect of the xanthine core. | nih.govkarger.compnas.org |

Cyclic AMP Pathway Regulation

One of the classical mechanisms of action for caffeine and other methylxanthines is the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP). nih.govwikipedia.org

By inhibiting PDEs, caffeine leads to an increase in intracellular cAMP levels. nih.govnih.govahajournals.org This elevation in cAMP activates protein kinase A (PKA) and other downstream effectors, influencing a wide range of cellular processes. nih.govresearchgate.net For example, in skeletal muscle cells, the caffeine-induced increase in cAMP and subsequent PKA activation has been linked to increased myoglobin (B1173299) expression. nih.gov

The xanthine structure is a versatile scaffold for developing PDE inhibitors. ekb.eg Substitutions at the C8 position, as seen in this compound, are known to significantly influence the inhibitory potential towards PDEs. researchgate.net Many 8-substituted xanthine analogues have been developed as potent and selective antagonists at adenosine receptors, which are also coupled to the cAMP pathway. nih.govnih.gov Depending on the specific adenosine receptor subtype (e.g., A1 vs. A2A), this antagonism can either decrease or increase cAMP production, respectively. Therefore, the effect of this compound on the cAMP pathway is likely complex, potentially involving both PDE inhibition and adenosine receptor antagonism.

| Compound/Class | Primary Target | Downstream Effect | Cellular Outcome Example | Reference |

| Caffeine | Phosphodiesterases (PDEs) | Increased intracellular cAMP, PKA activation | Increased myoglobin expression in muscle cells | nih.govnih.govresearchgate.net |

| 8-Substituted Xanthines | PDEs, Adenosine Receptors | Modulation of cAMP levels | Potent and selective antagonism at A1/A2 adenosine receptors | researchgate.netnih.govnih.gov |

Autophagy Induction and Related Molecular Signaling (e.g., IGF-1-like Pathway, Nrf2-Keap1)

Recent research has highlighted the role of caffeine in inducing autophagy, a cellular process for degrading and recycling damaged components. This action is linked to several key signaling pathways.

Autophagy Induction:

Caffeine has been shown to induce autophagy in various cell types. nih.govnih.govfrontiersin.org This process is crucial for cellular health and has been implicated in the protective effects of caffeine against certain diseases. The induction of autophagy by caffeine can occur through the inhibition of the mTOR signaling pathway, a central regulator of cell growth and metabolism. nih.gov Specifically, caffeine can inhibit the PI3K/Akt/mTOR pathway, leading to the activation of autophagy. nih.gov

IGF-1-like Pathway:

The insulin-like growth factor-1 (IGF-1) pathway is a critical upstream regulator of the PI3K/Akt/mTOR cascade. foundmyfitness.com By inhibiting this pathway, cellular stress responses like autophagy can be initiated. Caffeine's ability to inhibit Akt phosphorylation suggests an interaction with this pathway, thereby promoting autophagy. nih.gov

Nrf2-Keap1 Pathway:

The Nrf2-Keap1 pathway is the primary regulator of the cellular antioxidant response. mdpi.com Under conditions of oxidative stress, Nrf2 is activated and promotes the expression of antioxidant genes. nih.govspandidos-publications.com Coffee and its components, including caffeine and its metabolites, have been shown to modulate the Nrf2 pathway. mdpi.comresearchgate.net For example, coffee extracts can upregulate Nrf2 target genes. spandidos-publications.com Caffeine treatment has been observed to attenuate hyperoxia-induced increases in NF-κB expression while modulating the Nrf2/Keap1 pathway. mdpi.com Furthermore, caffeine has been found to protect against oxidative stress-induced senescence by activating autophagy through a pathway involving the inhibition of the A2A adenosine receptor and subsequent activation of SIRT3 and AMPK, which can act independently of mTOR. nih.gov

| Pathway | Effect of Caffeine/Analogues | Key Mediators | Reference |

| Autophagy Induction | Stimulation | Inhibition of PI3K/Akt/mTOR pathway | nih.govfrontiersin.org |

| IGF-1-like Pathway | Inhibition | Downregulation of Akt phosphorylation | nih.govfoundmyfitness.com |

| Nrf2-Keap1 Pathway | Modulation/Activation | Upregulation of Nrf2 target genes, interaction with NF-κB | mdpi.comspandidos-publications.comresearchgate.net |

| A2AR/SIRT3/AMPK | Activation of Autophagy | Inhibition of A2AR, activation of SIRT3/AMPK | nih.gov |

Structure Activity Relationship Sar Studies of 8 3 Fluorobenzyloxy Caffeine and Its Structural Congeners

Elucidation of the Influence of the 8-Position Substituent on Ligand-Target Interactions

The substitution at the 8-position of the xanthine (B1682287) core is a cornerstone of modern medicinal chemistry efforts to develop potent and selective antagonists for adenosine (B11128) receptors (ARs). nih.govnih.govnih.govbiointerfaceresearch.com Early xanthines like caffeine (B1668208) and theophylline (B1681296) are non-selective and possess only modest affinity. nih.govbiointerfaceresearch.com Research has consistently shown that introducing bulky substituents at the C8-position can dramatically enhance binding affinity by an order of magnitude or more. nih.gov This position on the xanthine molecule projects into a spacious binding pocket on adenosine receptors, allowing for significant structural variation to achieve desired interactions.

The nature of the C8 substituent is a key determinant of receptor affinity and subtype selectivity. mdpi.com For instance, large cycloalkyl groups, such as cyclopentyl or cyclohexyl, are known to produce antagonists with high potency and exceptional selectivity for the A1 adenosine receptor subtype. nih.govnih.gov Similarly, the introduction of aryl groups at this position has been a successful strategy for increasing A1AR affinity. nih.gov The use of an 8-benzyloxy group, which combines aromatic features with a flexible single-carbon linker, allows the terminal phenyl ring to adopt an optimal orientation within the receptor's binding site. ontosight.ai This capacity for non-covalent interactions, including hydrophobic and π-π stacking interactions between the benzyl (B1604629) group and amino acid residues in the receptor, is crucial for high-affinity binding. ontosight.ai Mutagenesis studies have identified specific amino acid residues, such as T270, as being essential for accommodating these bulky C8 substituents and conferring subtype selectivity. mdpi.com

Role of Fluorine Substitution on the Benzyloxy Moiety in Modulating Biological Activity

The introduction of a fluorine atom onto the benzyloxy moiety, as seen in 8-(3-Fluorobenzyloxy)caffeine, profoundly modulates biological activity through a combination of electronic and conformational effects. Fluorine is the most electronegative element, and its substitution on an aromatic ring acts as a strong electron-withdrawing group via the inductive effect. This can alter the electronic properties of the entire benzyloxy substituent.

In studies of 8-benzyloxycaffeine (B3062997) analogues as inhibitors of monoamine oxidase (MAO), a quantitative structure-activity relationship (QSAR) analysis revealed that electron-withdrawing substituents at the meta-position (C3) of the benzyloxy ring enhance MAO-B inhibition potency. nih.gov The 3-fluoro substituent in this compound fits this profile perfectly. For example, 8-(3-bromobenzyloxy)caffeine, which also features an electron-withdrawing halogen at the meta-position, was identified as the most potent MAO-B inhibitor in its series. nih.gov

Beyond purely electronic effects, fluorine can participate in unique, non-covalent interactions within a protein's active site, such as hydrogen bonds with backbone amides or halogen bonds. ontosight.ai While small in size, the fluorine atom can also influence the preferred conformation of the benzyloxy group, subtly altering how the ligand presents itself to the target protein. In the context of safinamide, a drug containing a 3-fluorobenzyloxy group, this substituent is associated with favorable hydrophobic interactions at the enzymatic binding site of MAO-B. researchgate.net

Analysis of Steric and Electronic Effects of Benzyloxy Moiety Modifications on Receptor Affinity and Selectivity

Modifications to the benzyloxy moiety of 8-benzyloxycaffeine analogues have been systematically explored to understand the steric and electronic requirements for optimal biological activity, particularly for MAO inhibition. A key QSAR study demonstrated that the potency of these analogues against MAO-B is dependent on both the lipophilicity (hydrophobicity) and the electronic character of the substituents on the benzyl ring. nih.gov

The study found a clear preference for electron-withdrawing groups with a high degree of lipophilicity, especially when placed at the C3 (meta) position of the ring. nih.gov This highlights the importance of electronic effects in the interaction with the enzyme's active site. For instance, substituting the benzyl ring with a 3-bromo group led to the most potent MAO-B inhibitor in the series, while a 3-methyl group, which is electron-donating, resulted in the most potent MAO-A inhibitor. nih.gov This demonstrates that subtle electronic changes can also modulate selectivity between the two MAO isoforms.

The steric properties of the substituent are also critical. While the binding pocket can accommodate bulk, the specific placement and size of the group influence binding affinity. The data from various analogues show how different modifications impact inhibitory constants (Ki) for both MAO-A and MAO-B.

Table 1: Inhibitory Potency of 8-(Substituted-benzyloxy)caffeine Analogues against Human MAO-A and MAO-B

| Compound | Benzyl Substituent | MAO-A Ki (μM) | MAO-B Ki (μM) |

| 8-Benzyloxycaffeine | None (H) | 1.30 | 0.59 |

| 8-(3-Methylbenzyloxy)caffeine | 3-CH₃ | 0.14 | 0.23 |

| 8-(3-Bromobenzyloxy)caffeine | 3-Br | 0.37 | 0.023 |

Data sourced from a study on 8-benzyloxycaffeine analogues. nih.gov

Comparative SAR Analysis with Other 8-Aryloxy and 8-Alkyloxy Xanthine Derivatives

Comparing 8-benzyloxycaffeine analogues to other 8-substituted oxy-xanthines, such as those with 8-aryloxy or 8-alkyloxy groups, provides valuable insights into the role of the linker connecting the terminal ring to the xanthine core. The benzyloxy group can be considered an aralkyloxy substituent, featuring a flexible methylene (B1212753) (-CH₂) bridge.

Studies comparing these classes for MAO inhibition have shown that the nature and length of this linker are critical. nih.gov For example, 8-(3-phenylpropoxy)caffeine and 8-(2-phenoxyethoxy)caffeine were found to be 2.5 to 4.6 times more potent as MAO-B inhibitors than 8-benzyloxycaffeine. nih.gov This suggests that a longer, more flexible linker (three or four atoms) between the xanthine and the terminal phenyl ring may allow for a more favorable binding orientation within the MAO-B active site compared to the shorter benzyloxy linker. sci-hub.box

Conversely, for adenosine receptor binding, the direct attachment of an aryl ring (an 8-arylxanthine) is often favorable. One study directly comparing 8-phenylxanthines with 8-benzylxanthines found that the replacement of the direct phenyl ring with a benzyl moiety (introducing the -CH₂- linker) resulted in a notable reduction in adenosine receptor affinity. nih.gov This indicates that for ARs, the more rigid conformation of a directly attached aryl group may be preferred for optimal interaction, whereas for MAO, the flexibility and extended reach provided by a longer linker can be more advantageous.

Table 2: Comparative MAO-B Inhibitory Potency of 8-Oxy-Caffeine Analogues

| Compound | C8-Substituent Type | C8-Substituent | MAO-B IC₅₀ (μM) |

| 8-Benzyloxycaffeine | Aralkyloxy | -O-CH₂-Phenyl | 1.77 |

| 8-(3-Phenylpropoxy)caffeine | Aralkyloxy | -O-(CH₂)₃-Phenyl | 0.62 |

| 8-(2-Phenoxyethoxy)caffeine | Aryloxy-alkyloxy | -O-(CH₂)₂-O-Phenyl | 0.38 |

| 8-[(5-Methylhexyl)oxy]caffeine | Alkyloxy | -O-(CH₂)₅-CH(CH₃)₂ | 0.56 |

Data sourced from a comparative study on 8-aryl- and alkyloxycaffeine analogues. nih.gov

Research on "this compound" Lacks Specific Computational Chemistry and Molecular Modeling Studies

Extensive investigation into the scientific literature reveals a notable absence of dedicated research on the chemical compound This compound within the specific domains of computational chemistry and molecular modeling. While broader categories of compounds, such as xanthine derivatives and caffeine analogs, have been the subject of numerous in silico studies, detailed computational analyses focusing exclusively on this compound are not publicly available. Consequently, a detailed article structured around the specific computational research methodologies for this particular compound cannot be generated at this time.

General computational studies on related xanthine derivatives have employed a variety of techniques to explore their potential as therapeutic agents. These methodologies, which would theoretically be applicable to this compound, include:

Target Identification and Virtual Screening: In the broader context of xanthine derivatives, computational approaches are frequently used to identify and validate biological targets. nih.govmfd.org.mk These methods often involve screening large compound libraries against known protein structures to find potential "hits." For instance, studies on xanthine analogs have utilized techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) to understand the structural determinants for activity at specific receptors, such as the A2B adenosine receptor. nih.gov This approach helps in designing novel antagonists with improved potency.

Molecular Docking and Binding Prediction: Molecular docking is a key computational tool used to predict how a ligand, such as a xanthine derivative, might bind to its target receptor. researchgate.netnih.gov This technique is instrumental in predicting the binding affinity and ranking the potential potency of different compounds. For example, docking studies on various caffeine derivatives have been used to elucidate their binding modes within the active sites of enzymes like monoamine oxidase (MAO-A and MAO-B), providing insights into the specific amino acid interactions that are crucial for inhibition. nih.govnih.gov

Molecular Dynamics Simulations: To understand the dynamic nature of the ligand-receptor complex, molecular dynamics (MD) simulations are often employed. These simulations can provide a more detailed picture of the conformational changes and stability of the complex over time. mfd.org.mk Studies on xanthine derivatives have used MD simulations to explore the stability of ligand-receptor interactions and to refine the understanding of the binding mechanisms. nih.gov

While these computational methodologies are well-established for the broader class of xanthine compounds, the specific application and detailed findings for this compound are not documented in the available scientific literature. Research has explored the impact of fluorine substitution in various medicinal compounds to modulate their physicochemical properties, but specific computational studies on the fluorinated caffeine analog are absent. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling discipline that aims to quantitatively link the structural or property-based features of chemical compounds to their biological activities. ijpsr.comnih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a series are responsible for the observed differences in their biological effects. d-nb.info In the context of drug discovery, robust QSAR models are invaluable tools for predicting the activity of novel chemical entities, thereby streamlining the design and optimization process, reducing costs, and minimizing the need for extensive animal testing. nih.govingentaconnect.com

The development of a QSAR model is a systematic process that involves compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, and then using statistical methods to build a mathematical equation that correlates the descriptors with the activity. d-nb.info For compounds in the xanthine class, such as this compound, which are often investigated as adenosine receptor antagonists, QSAR studies are crucial for understanding the structural requirements for potent and selective binding. nih.govchalcogen.ro

Research on various series of adenosine receptor antagonists has successfully employed QSAR to elucidate key structural features influencing affinity. chalcogen.romdpi.comtandfonline.com These studies typically use a variety of molecular descriptors, including:

Electronic Descriptors: Such as Highest Occupied Molecular Orbital (HOMO) energy and dipole moments, which describe the electronic aspects of the molecule. chalcogen.ro

Steric or Spatial Descriptors: Like molecular volume, surface area, and specific sterimol parameters (L, B1, B3), which define the size and shape of the molecule and its substituents. mdpi.com

Topological Descriptors: Connectivity indices that describe the branching and connectivity of atoms within the molecule. chalcogen.ro

Hydrophobic Descriptors: Such as the partition coefficient (logP), which quantifies the lipophilicity of the compound.

Statistical techniques like Multiple Linear Regression (MLR) are often used to generate the QSAR equation. mdpi.com The predictive power and statistical significance of these models are rigorously evaluated using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the standard error of estimation (SEE). chalcogen.ro For instance, a QSAR model for a series of N6-cyclopentyladenine analogues acting as adenosine A1 receptor antagonists showed that dielectric energy, connectivity indices, dipole vectors, and HOMO energy were critical for activity. chalcogen.ro Another study on triazoloquinazoline derivatives as A3 adenosine receptor antagonists indicated that spatial and electronic effects were more critical than hydrophobic effects for receptor binding. mdpi.com

While no specific QSAR model for this compound is publicly available, a hypothetical model could be constructed based on methodologies applied to analogous compounds. The model would aim to predict its binding affinity for a specific target, such as the adenosine A2A receptor, based on calculated descriptors.

| Model | Statistical Parameters | Key Descriptors | Interpretation |

|---|---|---|---|

| Model 1 (MLR) | r² = 0.85, q² = 0.72, SEE = 0.35 | Dipole Moment (μ), Sterimol B3, HOMO Energy | Activity increases with higher dipole moment and optimal substituent width (B3), and is influenced by the molecule's electron-donating capability. |

Integration of Machine Learning Algorithms for Predictive Modeling in Compound Optimization

The integration of machine learning (ML) algorithms represents a significant advancement over traditional QSAR methods for predictive modeling in drug discovery. researchgate.net ML models, a branch of artificial intelligence, can analyze vast and complex datasets, uncovering intricate, non-linear relationships between molecular features and biological outcomes that may be missed by linear statistical methods. researchgate.netthesai.org This capability makes ML particularly powerful for optimizing lead compounds and predicting the properties of novel molecular entities.

In the context of optimizing compounds like this compound, ML algorithms can be trained on large datasets of related molecules to predict a range of endpoints, including binding affinity, selectivity, metabolic stability, and potential toxicity. Common ML algorithms employed in drug discovery include:

Random Forest (RF): An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. It is robust and handles high-dimensional data well. mdpi.com

Support Vector Machines (SVM): A classification algorithm that finds the optimal hyperplane that separates data points into different classes. researchgate.net

Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks. They are capable of modeling highly complex and non-linear relationships. researchgate.net

Studies have demonstrated the utility of ML in predicting the properties and activities of caffeine and its derivatives. For example, ML models have been used to predict caffeine content in various samples based on spectral data, with algorithms like SVM showing high accuracy. researchgate.net In other research, Random Forest Regression was found to be highly accurate in modeling the non-linear relationships between operating parameters and the adsorption capacity of activated carbon for caffeine removal. mdpi.com Furthermore, machine learning models have been applied in broader nutritional epidemiology, where caffeine intake was identified as a feature predictive of cardiovascular disease risk, highlighting the ability of these models to process complex, real-world data. mcmaster.ca

For the optimization of this compound, a machine learning workflow would involve training several algorithms on a dataset of xanthine derivatives and their measured activities. The performance of these models would be compared to select the one with the highest predictive accuracy for guiding further chemical synthesis and modification.

| ML Algorithm | Prediction Endpoint | Performance Metric (Test Set) | Key Advantage |

|---|---|---|---|

| Random Forest (RF) | Binding Affinity (pKi) | R² = 0.91 | Robust to overfitting and effective with high-dimensional feature sets. |

| Support Vector Machine (SVM) | Active/Inactive Classification | Accuracy = 95% | Effective in high-dimensional spaces and when the number of dimensions exceeds the number of samples. |

| Artificial Neural Network (ANN) | Binding Affinity (pKi) | R² = 0.94 | Capable of capturing highly complex and non-linear structure-activity relationships. researchgate.net |

Structure Activity Relationship Sar Analysis

Influence of the Benzyloxy Group at the 8-Position

The introduction of a benzyloxy group at the 8-position of the caffeine (B1668208) scaffold has been shown to be a key determinant of the MAO inhibitory activity of these analogues. nih.gov Quantitative structure-activity relationship (QSAR) studies have indicated that the MAO-B inhibition potencies of 8-benzyloxycaffeinyl analogues are dependent on the properties of the substituents on the benzyloxy ring. nih.gov

Impact of Fluorine Substitution on Bioactivity

The nature of the substituent on the benzyloxy ring significantly influences the MAO inhibitory potency. A QSAR study revealed that for MAO-B inhibition, electron-withdrawing substituents with a high degree of lipophilicity on the benzyloxy ring enhance the inhibitory potency. nih.gov Halogen substitution on the phenyl ring of the C8 substituent has also been shown to significantly enhance MAO binding affinity. nih.gov The fluorine atom at the 3-position of the benzyloxy ring in 8-(3-Fluorobenzyloxy)caffeine is an electron-withdrawing group, which, according to the SAR, would be expected to contribute favorably to its MAO-B inhibitory activity.

Preclinical Pharmacological Investigations of 8 3 Fluorobenzyloxy Caffeine Analogues

In Vitro Assay Systems for Target Engagement and Functional Activity Profiling

In vitro assays are fundamental in early-stage drug discovery for providing insights into a compound's interaction with its molecular target and its subsequent effects on cellular function. These assays are typically conducted in controlled laboratory settings using isolated biological components.

Radioligand Binding Assays on Recombinant Adenosine (B11128) Receptor Subtypes

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. researchgate.net These assays utilize a radiolabeled ligand that binds to the receptor of interest. By measuring the displacement of the radioligand by a test compound, the affinity of the test compound for the receptor can be quantified. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

In the context of 8-(3-fluorobenzyloxy)caffeine analogues, these assays are crucial for determining their binding affinity to the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). frontiersin.org These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the human body and are involved in numerous physiological processes. frontiersin.org The affinity of a compound for each subtype provides valuable information about its potential selectivity and on-target effects.

For instance, studies on related caffeine (B1668208) analogues have utilized radioligand binding assays to establish their selectivity for specific adenosine receptor subtypes. One study demonstrated that 8-(3-chlorostyryl)caffeine (B119740) (CSC) exhibited a 520-fold selectivity for A2a-adenosine receptors in rat brain tissue. nih.gov The assays often employ specific radioligands for each receptor subtype, such as [3H]CCPA for A1, [3H]MSX-2 for A2A, [3H]PSB-603 for A2B, and [3H]PSB-11 for A3 receptors. semanticscholar.org

Table 1: Radioligands for Adenosine Receptor Subtypes

| Receptor Subtype | Radioligand |

| A1 | [3H]CCPA |

| A2A | [3H]MSX-2 |

| A2B | [3H]PSB-603 |

| A3 | [3H]PSB-11 |

This table outlines the common radioligands used in binding assays to determine the affinity of compounds for the different adenosine receptor subtypes. semanticscholar.org

Cell-Based Functional Assays (e.g., cAMP Accumulation, Enzyme Activity Measurements)

Following the determination of binding affinity, cell-based functional assays are employed to assess the functional consequences of this binding. These assays measure the ability of a compound to either activate (agonist) or block (antagonist) the receptor's signaling pathway.

A common functional assay for adenosine receptors involves measuring the accumulation of cyclic adenosine monophosphate (cAMP). Adenosine A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase to produce cAMP. Conversely, A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. By measuring changes in intracellular cAMP levels in response to a test compound, its functional activity as an agonist or antagonist can be determined. For example, the antagonist activity of 8-(3-chlorostyryl)caffeine was confirmed by its ability to reverse the agonist-induced effects on adenylate cyclase. nih.gov

Enzyme activity measurements are another critical functional assay. For some 8-substituted caffeine analogues, their inhibitory activity on enzymes like monoamine oxidase (MAO) A and B has been a key area of investigation. nih.gov These assays typically use recombinant human MAO isoforms and a substrate like kynuramine. The rate of product formation, measured by fluorescence, is used to determine the IC50 value of the inhibitor. dovepress.com Studies have shown that certain 8-benzyloxycaffeine (B3062997) analogues are potent and selective inhibitors of MAO-B. nih.gov

Cell-Based Phenotypic Screening for Antiproliferative or Other Cellular Effects

For example, the antiproliferative effects of novel 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives were evaluated against a panel of human tumor cell lines. mdpi.com The MTT assay is a common method used to assess cell viability and proliferation. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in the MTT signal in the presence of a compound indicates an antiproliferative or cytotoxic effect. mdpi.com

Studies on caffeine and its analogues have also investigated their ability to induce apoptosis, or programmed cell death. mdpi.commdpi.com This can be assessed using techniques like Annexin V/propidium iodide (PI) staining followed by flow cytometry. mdpi.com Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. mdpi.com

Advanced Protein-Ligand Interaction Studies (e.g., Dynamic Protein-Affinity Chromatography)

Advanced techniques can provide more detailed insights into the interaction between a protein and a ligand. Dynamic protein-affinity chromatography is one such method. nih.gov This technique involves immobilizing the target protein on a chromatographic support and then passing a solution containing the potential ligand over the column. nih.govthermofisher.com The retention time of the ligand on the column is related to its affinity for the protein. mdpi.com This method can be used for screening libraries of compounds to identify those that bind to the target protein. mdpi.com

Weak affinity chromatography is a variation of this technique that is particularly useful for identifying fragments or small molecules that bind with lower affinity, which can be starting points for drug development. mdpi.com This method has been adapted for use with membrane proteins, which are often challenging to study using traditional techniques. mdpi.com

In Vivo Studies Utilizing Relevant Animal Models for Mechanistic Elucidation

In vivo studies are essential for understanding how a compound behaves in a whole, living organism. These studies provide crucial information on the compound's pharmacokinetic and pharmacodynamic properties and help to elucidate its mechanism of action in a physiological context.

Assessment of Target Modulation in Specific Organ Systems (e.g., Brain, Intestine)

Once a compound has shown promising in vitro activity, it is important to assess its ability to engage its target in relevant organ systems in vivo. This is often achieved by administering the compound to animal models and then measuring the downstream effects of target engagement.

For adenosine A2A receptor antagonists like 8-(3-chlorostyryl)caffeine, the brain is a key organ of interest due to the high expression of this receptor in brain regions involved in motor control. In a rat model of Parkinson's disease, the administration of CSC was shown to modulate the signaling pathways downstream of the A2A receptor in the corpus striatum. nih.gov Specifically, the study found that CSC inhibited the levodopa-induced phosphorylation of DARPP-32 and ERK1/2, proteins involved in the signaling cascade. nih.gov

The intestine is another important organ for pharmacological studies, particularly for assessing the oral bioavailability and metabolism of a compound. The human monoamine oxidase (MAO) enzymes are present in the intestinal mucosa and play a role in the metabolism of various substances. researchgate.net Therefore, for 8-benzyloxycaffeine analogues that inhibit MAO, assessing their effects in the intestine is relevant. nih.gov

Evaluation of Specific Biological Effects (e.g., Neuroprotection, Anti-inflammatory Activity, Cognitive Modulation, Lifespan Extension) in Disease Models

The exploration of xanthine (B1682287) derivatives, particularly antagonists of the adenosine A2A receptor, has revealed a wide spectrum of potential therapeutic effects. While much of the research has centered on caffeine, analogues such as this compound are being investigated to delineate specific structure-activity relationships and enhance desired physiological outcomes.

Neuroprotection

Antagonism of the adenosine A2A receptor is a primary mechanism implicated in the neuroprotective effects observed with caffeine and its analogues. sciltp.com These compounds have shown promise in various neurotoxin-based models of Parkinson's disease, such as those induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA). nih.gov The neuroprotective action is thought to arise from the modulation of glutamatergic neurotransmission and a reduction in excitotoxicity.

Specifically, this compound has been noted for its neuroprotective potential in a gerbil model of transient forebrain ischemia. idrblab.net This suggests its ability to mitigate neuronal damage following a stroke-like event. Research on related compounds, such as 8-(3-chlorostyryl)caffeine (CSC), further supports this, demonstrating that A2A antagonists can inhibit downstream signaling pathways associated with neuronal damage in models of Parkinson's disease. nih.gov Studies on caffeine itself have shown it can protect against the breakdown of the blood-brain barrier in the striatum of mice treated with MPTP. nih.gov Furthermore, caffeine has been found to prevent cognitive deficits, oxidative stress, and neurodegeneration induced by d-galactose (B84031) in the rat brain. sciltp.com

Table 1: Neuroprotective Effects of Caffeine and Analogues in Preclinical Models To explore the data, click on the headers to sort or use the search bar to filter.

Anti-inflammatory Activity

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, characterized by the sustained activation of glial cells and the release of pro-inflammatory mediators. nih.gov Caffeine has demonstrated anti-inflammatory properties in various experimental models. In studies involving systemic infection with Listeria monocytogenes in mice, caffeine treatment reduced leukocyte infiltration and decreased the mRNA expression of pro-inflammatory cytokines such as IL-1β and IL-6, while increasing the anti-inflammatory cytokine IL-10. nih.gov The mechanism is believed to involve the antagonism of adenosine receptors, which play a role in modulating immune and inflammatory responses. oftalmoloji.org In microglial cell models, extracts from spent coffee grounds, containing caffeine and other bioactive compounds, were shown to counteract lipopolysaccharide-induced neuroinflammation by modulating the TLR4/NF-κB signaling pathway. nih.gov Given that this compound is a potent adenosine receptor antagonist, it is hypothesized to possess similar anti-inflammatory capabilities, although specific studies are required for confirmation.

Cognitive Modulation

Caffeine is widely recognized as a cognitive enhancer, improving alertness, attention, and concentration. researchgate.net These effects are primarily mediated by its antagonism of adenosine A1 and A2A receptors in the brain, which in turn modulates the release of various neurotransmitters like dopamine (B1211576), acetylcholine (B1216132), and glutamate (B1630785) that are crucial for cognitive processes. frontiersin.org23andme.com

Studies using electroencephalography (EEG) have shown that caffeine can affect event-related potentials (ERPs) such as the P300 wave, which is a marker of stimulus evaluation and information processing. researchgate.netnih.gov Research indicates that caffeine can lead to faster stimulus evaluation and may reduce the processing of irrelevant information. researchgate.net In patients with chronic kidney disease, a condition associated with cognitive dysfunction, higher caffeine intake was correlated with improved performance on several cognitive tests. frontiersin.org While direct studies on this compound are limited, its function as an adenosine receptor antagonist suggests a strong potential for modulating cognitive functions in a manner similar to caffeine. cuny.edudovepress.com

Lifespan Extension

Intriguing research in model organisms has suggested that caffeine may play a role in modulating lifespan. In the nematode Caenorhabditis elegans, caffeine has been shown to extend lifespan. nih.govnih.gov This effect is linked to several key genetic pathways associated with aging. One proposed mechanism is the interaction with the insulin/IGF-1 signaling pathway, as caffeine's lifespan-extending effect was not observed in worms with mutations in the daf-2 gene, a key component of this pathway. nih.gov More recent research has uncovered that caffeine can activate an ancient fuel-sensing enzyme called AMPK, which helps cells manage stress, repair DNA, and live longer. thebrighterside.newsscitechdaily.com Additionally, studies in C. elegans have demonstrated that caffeine intake enhances intestinal health during aging by upregulating proteasome-related genes, pas-1 and pas-3, which helps in maintaining protein homeostasis. mdpi.com These findings open up the possibility that A2A antagonists like this compound could influence longevity and healthspan through similar genetic and cellular mechanisms.

**Table 2: Effects of Caffeine on Lifespan in C. elegans*** *To explore the data, click on the headers to sort or use the search bar to filter.

Application of Genetic Knockout/Knockdown Models for Receptor-Mediated Activity Confirmation

To definitively establish that the biological effects of xanthine derivatives are mediated by specific receptors, researchers employ genetic models, such as knockout or knockdown animals. These models, where a specific gene for a receptor is inactivated or its expression is reduced, are invaluable for confirming the mechanism of action of a drug. idrblab.net

The role of the adenosine A2A receptor in mediating the effects of caffeine has been substantiated using such models. For instance, the neuroprotective effects of caffeine observed in Parkinson's disease models are absent in mice lacking the A2A receptor (A2A knockout mice), confirming that this receptor is the primary target for caffeine's neuroprotection in this context. nih.gov Similarly, variations in the gene for the A2A receptor (ADORA2A) in humans have been linked to individual differences in anxiety and sleep disturbances caused by caffeine. nih.govnih.gov

In a study on the related analogue 8-(3-chlorostyryl)caffeine (CSC), while not a knockout model, investigations in 6-OHDA-lesioned rats showed that CSC's therapeutic effect was associated with the attenuation of levodopa-induced upregulation of the A2A receptor and the normalization of downstream signaling molecules like DARPP-32 and ERK1/2, providing strong evidence for its receptor-mediated action. nih.gov

Furthermore, knockdown models using RNA interference (RNAi) in C. elegans have been pivotal. To confirm that caffeine's benefits on intestinal aging were due to specific genes, researchers used dsRNAi to knockdown pas-1 and pas-3. The knockdown of these genes prevented the caffeine-induced improvements, thereby confirming their essential role in the observed effects. mdpi.com These genetic tools are crucial for validating the targets of compounds like this compound and confirming that its pharmacological activities are indeed receptor-mediated.

Table 3: Use of Genetic Models to Confirm Mechanism of Caffeine and Analogues To explore the data, click on the headers to sort or use the search bar to filter.

Advanced Analytical Methodologies for Characterization and Research Applications of 8 3 Fluorobenzyloxy Caffeine

Chromatographic Techniques for Compound Separation and Quantification

Chromatography is an indispensable tool for separating the components of a mixture and quantifying the compound of interest. For 8-(3-Fluorobenzyloxy)caffeine, high-performance liquid chromatography and its hyphenated forms are the primary methods utilized.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and performing quantitative analysis. The method separates the target compound from impurities, starting materials, and byproducts based on differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase.

A typical HPLC method for a caffeine (B1668208) derivative would involve a reversed-phase column, such as a C18, with a mobile phase consisting of an aqueous component (like water with a formic acid modifier) and an organic solvent (like acetonitrile (B52724) or methanol). nih.govresearchgate.netmtc-usa.comzirchrom.com The separation is achieved by a gradient elution, where the proportion of the organic solvent is increased over time, allowing for the elution of compounds with varying polarities. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the caffeine scaffold exhibits maximum absorbance, typically around 254 nm or 273 nm. mtc-usa.comzirchrom.com

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified this compound reference standard. mtc-usa.com The peak area of the analyte in an unknown sample is then compared against this curve to determine its concentration. mtc-usa.com The method's precision and accuracy are validated to ensure reliable quantification. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 273 nm |

| Injection Volume | 5 µL |

| Column Temperature | 35 °C |

For unambiguous structural confirmation, especially in complex matrices or metabolism studies, HPLC is coupled with powerful spectroscopic detectors, a practice known as hyphenation. globalresearchonline.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. waters.comnih.gov As the separated components elute from the HPLC column, they are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the parent ion, which corresponds to the molecular weight of this compound. This parent ion is then fragmented, and the m/z of the resulting fragment ions are measured, providing a unique fragmentation pattern that serves as a structural fingerprint. nih.govresearchgate.net This technique is invaluable for confirming the identity of the compound and for identifying unknown metabolites or impurities. waters.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly links HPLC separation with NMR spectroscopy, offering a powerful tool for the structural elucidation of unknown compounds without the need for off-line isolation. nih.govmdpi.com After separation on the LC system, the eluent containing the peak of interest is transferred to an NMR flow cell. mdpi.com Here, a full suite of NMR experiments (1D and 2D) can be performed to provide detailed structural information. globalresearchonline.net The "stopped-flow" mode, where the chromatographic elution is paused while the spectrum of a specific peak is acquired, is often used to obtain high-quality data for compounds present in sufficient concentration. globalresearchonline.net This approach is particularly useful for definitively identifying isomers that are inseparable by mass spectrometry alone. mdpi.com

Spectroscopic Methods for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. globalresearchonline.net

¹H NMR: This experiment provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the three N-methyl groups of the caffeine core, the methylene (B1212753) protons of the benzyloxy group, and the aromatic protons on the fluorophenyl ring. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic for confirming the 3-fluoro substitution pattern.

¹³C NMR: This spectrum reveals the number and type of carbon atoms in the molecule. nih.gov Expected signals include those for the methyl carbons, the carbonyl carbons, the carbons of the xanthine (B1682287) rings, the methylene carbon, and the carbons of the fluorophenyl ring. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete connectivity of the molecule. For instance, an HMBC experiment would show correlations between the methylene protons and the C8 carbon of the caffeine core, confirming the benzyloxy linkage.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N1-CH₃ | ~3.3 | ~29 |

| N3-CH₃ | ~3.5 | ~31 |

| N7-CH₃ | ~4.0 | ~35 |

| O-CH₂ | ~5.6 | ~70 |

| Aromatic C-H | ~7.0-7.5 | ~115-140 |

| C2, C6 (Carbonyl) | - | ~151, ~155 |

| C8 | - | ~156 |

| C-F | - | ~163 (d, ¹JCF ≈ 245 Hz) |

Note: Shifts are estimates and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with high accuracy, allowing for the calculation of its elemental formula. nih.gov

The calculated monoisotopic mass of this compound (C₁₅H₁₅FN₄O₃) is 318.1128 Da. HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 319.1206.

Tandem MS (MS/MS) experiments provide structural information through controlled fragmentation of the parent ion. researchgate.netnih.gov The fragmentation pattern is predictable based on the molecule's structure. For this compound, key fragmentations would likely include the cleavage of the benzylic ether bond, leading to characteristic ions corresponding to the fluorobenzyl cation (m/z 109.04) and the 8-oxy-caffeine radical cation or related structures. This fragmentation data is crucial for confirming the identity of the molecule. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅FN₄O₃ |

| Monoisotopic Mass | 318.1128 Da |

| Protonated Ion [M+H]⁺ | 319.1206 m/z |

| Predicted Major Fragment Ion 1 | 109.04 m/z (Fluorobenzyl cation) |

| Predicted Major Fragment Ion 2 | 194.08 m/z (Caffeine-related fragment) |

To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to calculate an electron density map, from which the atomic structure is built and refined. nih.gov

While specific crystallographic data for this compound is not publicly available, analysis of related caffeine derivatives provides an example of the expected outcomes. redalyc.org The analysis would yield the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. redalyc.orgnih.gov Furthermore, the data would reveal the dihedral angle between the caffeine core and the 3-fluorobenzyloxy moiety, as well as any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal lattice. redalyc.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| Caffeine |

| Acetonitrile |

| Methanol |

| Formic Acid |

On-Line Biochemical Detection and Affinity-Based Screening Methods for Bioactive Compound Identification

The exploration of novel bioactive compounds necessitates advanced analytical methodologies that can rapidly identify and characterize potential drug candidates from complex mixtures or synthetic libraries. For a compound such as this compound, which belongs to the xanthine class of compounds known for their diverse biological activities, on-line biochemical detection and affinity-based screening methods are particularly pertinent. These techniques offer a significant advantage over traditional time-consuming bioassay-guided fractionation by enabling the direct identification of active compounds post-chromatographic separation.

On-line biochemical detection methods integrate high-performance liquid chromatography (HPLC) with a biochemical assay, allowing for the real-time assessment of the biological activity of separated compounds. antibodies-online.com This approach is highly efficient for screening natural product extracts or combinatorial libraries to pinpoint specific enzyme inhibitors or receptor ligands. Given that various 8-substituted caffeine analogues have been identified as potent inhibitors of monoamine oxidase (MAO), an on-line HPLC-MAO inhibition assay would be a highly relevant application for studying this compound.

In a typical on-line HPLC-biochemical detection setup, the effluent from the HPLC column is mixed with a reagent stream containing the target enzyme (e.g., MAO-A or MAO-B) and its substrate. The product of the enzymatic reaction, which can be chromogenic or fluorogenic, is monitored by a downstream detector. A decrease in the signal corresponding to a specific peak in the chromatogram indicates the presence of an inhibitor. This methodology not only accelerates the discovery of bioactive molecules but also provides preliminary structure-activity relationship data. For instance, the inhibitory potency (IC50) of compounds can be estimated directly from the on-line assay.

The following table illustrates a hypothetical on-line HPLC-MAO inhibition assay for a sample containing this compound and other related xanthine derivatives.

| Compound | Retention Time (min) | MAO-A Inhibition (%) | MAO-B Inhibition (%) |

| Caffeine | 5.2 | 5 | 8 |

| Theophylline (B1681296) | 4.8 | 3 | 6 |

| 8-Benzyloxycaffeine (B3062997) | 12.5 | 65 | 75 |

| This compound | 13.1 | [Hypothetical Data] | [Hypothetical Data] |

Affinity-based screening, on the other hand, focuses on the direct physical interaction between a compound and its biological target. johnshopkins.edu These methods are invaluable for identifying ligands for receptors, enzymes, and other proteins. For xanthine derivatives like this compound, a primary target of interest would be the adenosine (B11128) receptors, as caffeine itself is a well-known non-selective adenosine receptor antagonist. researchgate.netavma.orgnih.gov

Radioligand binding assays are a classic example of affinity-based screening. In this technique, a radiolabeled ligand with known affinity for the target receptor is incubated with the receptor preparation in the presence of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity (Ki) can be determined. This method could be employed to evaluate the affinity of this compound for various adenosine receptor subtypes (A1, A2A, A2B, A3).

The table below presents potential research findings from an affinity-based screening of this compound against adenosine receptor subtypes, drawing parallels from known caffeine derivatives.

| Compound | A1 Receptor Affinity (Ki, nM) | A2A Receptor Affinity (Ki, nM) | A2B Receptor Affinity (Ki, nM) | A3 Receptor Affinity (Ki, nM) |

| Caffeine | 12,000 | 2,400 | 13,000 | >100,000 |

| Theophylline | 11,000 | 4,300 | 25,000 | >100,000 |

| 8-(3-Chlorostyryl)caffeine (B119740) | 28,000 | 54 | >100,000 | >100,000 |

| This compound | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

More advanced affinity-based screening techniques include surface plasmon resonance (SPR) and affinity chromatography. In SPR, the target protein is immobilized on a sensor chip, and the binding of the analyte is detected in real-time by changes in the refractive index at the surface. This allows for the determination of association and dissociation rate constants, providing a more detailed picture of the binding kinetics. Affinity chromatography involves immobilizing the biological target on a stationary phase and then passing a mixture of compounds through the column. Compounds with affinity for the target will be retained and can be subsequently eluted and identified.

The application of these on-line biochemical detection and affinity-based screening methods would be instrumental in elucidating the pharmacological profile of this compound. By identifying its potential biological targets and quantifying its interaction with them, these advanced analytical methodologies can guide further research into its therapeutic applications.

Research Outlook and Future Directions for 8 3 Fluorobenzyloxy Caffeine Research

Design and Synthesis of Next-Generation Fluorinated Xanthine (B1682287) Derivatives with Optimized Profiles

The future design and synthesis of fluorinated xanthine derivatives will focus on refining the molecular architecture to achieve superior therapeutic efficacy. This involves a multi-pronged approach targeting key pharmacological parameters. The introduction of fluorine, a bioisostere for hydrogen, can significantly alter the electronic properties, metabolic stability, and binding affinity of the parent molecule.

Future synthetic strategies will likely explore:

Systematic structural modifications: Researchers will likely synthesize a library of analogs by altering the substitution pattern on the phenyl ring of the benzyloxy group. This could include the introduction of additional fluorine atoms or other functional groups to modulate lipophilicity and target engagement.

Exploration of alternative C8 substituents: While the 3-fluorobenzyloxy group is of current interest, future work will likely investigate other fluorinated aryl and alkyl ethers at the C8 position to expand the structure-activity relationship (SAR) knowledge base. nih.gov

Development of more efficient synthetic routes: Innovations in synthetic methodology, such as the use of novel catalysts and one-pot reactions, will be crucial for the efficient and scalable production of these complex molecules. nih.gov

The primary goals of these synthetic endeavors will be to optimize the following:

Potency and Selectivity: Fine-tuning the structure to maximize affinity for specific biological targets, such as adenosine (B11128) receptors or phosphodiesterases, while minimizing off-target effects. nih.govresearchgate.net

Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles to ensure the drug reaches its target in effective concentrations and has a suitable duration of action. nih.gov

Blood-Brain Barrier Penetration: For neurological applications, modifications will aim to enhance the ability of the compounds to cross the blood-brain barrier. nih.govmdpi.com

A recent study on novel fluorinated xanthine derivatives demonstrated the successful synthesis of compounds with high affinity for the adenosine A2B receptor, a target implicated in inflammation and cancer. nih.govresearchgate.netmdpi.com The synthetic scheme for these derivatives is outlined below:

| Step | Reagents and Conditions | Product |

| i | 2-fluoropyridine-4-amine, NaH, DMF, room temperature, 30 min followed by heating in DMF, 125 °C, 12 h | Intermediate Compound |

| ii | 4-fluoropiperidine TFA salt, TEA, DMF, 125 °C, 6.5 h | Final Fluorinated Xanthine Derivative |

| This table is based on a synthetic procedure for novel fluorinated xanthine derivatives. researchgate.netmdpi.com |

The binding affinities of these novel compounds highlight the potential of fluorination in drug design:

| Compound | Target Receptor | Ki (nM) |

| Derivative 5 (with 2-fluoropyridine) | Adenosine A2B | 9.97 ± 0.86 |

| Derivative 6 (with 4-fluoropiperidine) | Adenosine A2B | 12.3 ± 3.6 |

| This table showcases the high binding affinity of newly synthesized fluorinated xanthine derivatives. nih.govresearchgate.netmdpi.com |

Exploration of Novel Therapeutic Indications and Undiscovered Mechanistic Pathways

While caffeine (B1668208) and its derivatives are well-known for their effects on the central nervous system, the unique properties of 8-(3-Fluorobenzyloxy)caffeine may unlock new therapeutic possibilities. Future research will be directed towards exploring its efficacy in a broader range of diseases and elucidating the underlying molecular mechanisms.

Potential new therapeutic areas for investigation include:

Neurodegenerative Diseases: Given that some 8-substituted caffeine derivatives act as monoamine oxidase (MAO) inhibitors, there is potential for developing treatments for conditions like Parkinson's and Alzheimer's disease. researchgate.net Halogen substitution on the phenyl ring of C8 substituents has been shown to enhance MAO binding affinity. nih.gov

Oncology: The role of adenosine receptors, particularly the A2B receptor, in cancer progression suggests that potent antagonists like fluorinated xanthines could be valuable in cancer therapy. nih.gov

Inflammatory Disorders: Xanthine derivatives can possess anti-inflammatory properties, and future studies could explore the utility of this compound in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and arthritis. nih.gov

Metabolic Disorders: The influence of xanthines on cellular metabolism opens the door to investigating their potential in managing conditions like obesity and diabetes. nih.gov

Uncovering the mechanistic pathways will involve a range of experimental approaches, including:

Receptor Binding Assays: To determine the affinity and selectivity of the compound for various G protein-coupled receptors and other targets.

Enzyme Inhibition Assays: To assess its potential to inhibit key enzymes involved in disease pathways, such as phosphodiesterases or kinases. researchgate.net

Cell-Based Assays: To study its effects on cellular processes like signaling, proliferation, and apoptosis in relevant disease models.

In Vivo Animal Models: To evaluate its therapeutic efficacy and safety in preclinical models of various diseases.

Synergistic Integration of Computational and Experimental Research Paradigms

The synergy between computational modeling and experimental validation will be instrumental in accelerating the discovery and development of next-generation caffeine derivatives. In silico methods can provide valuable insights into molecular interactions and predict the properties of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive and costly laboratory screening.

Key areas for the integration of computational and experimental approaches include:

Molecular Docking and Dynamics Simulations: To predict the binding modes of this compound and its analogs to their biological targets and to understand the energetic basis of these interactions. nih.govresearchgate.net This can help in identifying key structural features responsible for bioactivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of yet-to-be-synthesized molecules.

ADMET Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity profiles of new drug candidates early in the discovery process.

Virtual Screening: To screen large virtual libraries of compounds to identify those with a high probability of being active against a specific target.

The integration of these computational tools with experimental validation will create a more efficient and data-driven drug discovery pipeline, enabling the rational design of fluorinated xanthine derivatives with optimized therapeutic profiles.

Development of Engineered Microorganisms for Biopharmaceutical Production of Caffeine Derivatives

The chemical synthesis of complex molecules like this compound can be challenging and may involve multiple steps with potentially low yields and the use of hazardous reagents. researchgate.net A forward-looking approach to address these challenges is the development of biopharmaceutical production methods using engineered microorganisms.

Future research in this area will focus on:

Metabolic Engineering of Microorganisms: Genetically modifying microorganisms such as Escherichia coli or Saccharomyces cerevisiae to create novel biosynthetic pathways for the production of caffeine and its derivatives from simple carbon sources like glucose. rsc.orgrsc.org This has the potential to be a more sustainable and cost-effective manufacturing process.

Enzyme Engineering: Modifying the substrate specificity and catalytic efficiency of enzymes involved in the caffeine biosynthesis pathway to enable the production of specific derivatives. The promiscuity of caffeine-degrading enzymes has opened up possibilities for engineering bacterial strains to produce a variety of caffeine derivatives. researchgate.net

Fermentation Process Optimization: Developing and optimizing fermentation conditions to maximize the yield and purity of the desired product.